molecular formula C21H20ClN5 B11213326 1-(4-chloro-2-methylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-chloro-2-methylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11213326
M. Wt: 377.9 g/mol
InChI Key: JKASWGDUOOMANJ-UHFFFAOYSA-N
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Description

1-(4-chloro-2-methylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with chloro, methyl, and ethyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-2-methylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: Introduction of the chloro, methyl, and ethyl groups can be carried out using suitable reagents and catalysts. For example, chlorination can be performed using thionyl chloride or phosphorus pentachloride.

    Coupling reactions: The final step involves coupling the substituted pyrazolo[3,4-d]pyrimidine with the desired amine groups under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-2-methylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-chloro-2-methylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-methylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chloro-2-methylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the pyrazolo[3,4-d]pyrimidine core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H20ClN5

Molecular Weight

377.9 g/mol

IUPAC Name

1-(4-chloro-2-methylphenyl)-N-ethyl-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C21H20ClN5/c1-4-26(17-7-5-6-14(2)10-17)20-18-12-25-27(21(18)24-13-23-20)19-9-8-16(22)11-15(19)3/h5-13H,4H2,1-3H3

InChI Key

JKASWGDUOOMANJ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)Cl)C

Origin of Product

United States

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